molecular formula C21H15BrN4O2S2 B2942882 N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391869-37-7

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2942882
CAS No.: 391869-37-7
M. Wt: 499.4
InChI Key: YMTSZMRLEUVKJA-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a naphthalene-2-carboxamide moiety at position 2 and a sulfanyl-linked carbamoylmethyl group substituted with a 4-bromophenyl ring at position 5 of the thiadiazole core. The 1,3,4-thiadiazole scaffold is known for its electron-deficient nature, enabling π-π stacking interactions and hydrogen bonding, which are critical for biological activity . The naphthalene system contributes hydrophobicity and planar rigidity, favoring interactions with aromatic residues in enzyme active sites .

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2S2/c22-16-7-9-17(10-8-16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTSZMRLEUVKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable base.

    Coupling with Naphthalene Carboxamide: The final step involves coupling the thiadiazole intermediate with naphthalene-2-carboxylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
CyclizationDMF, Cs₂CO₃, 24 h, RT61%
Intermediate formationNaBH₄, ethanol, 45–50°C57%

Example Protocol:

ComponentDetails
Substrate1,3,4-thiadiazole-3-thiol derivative
Alkylating agent2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
BaseCs₂CO₃
SolventDMF
Time24 h
Yield61–68%

Amide Bond Formation

The carboxamide and carbamoyl groups are formed via coupling reactions :

  • Naphthalene-2-carboxamide : Activated naphthalene carbonyl (e.g., using EDCl/HOBt) reacts with the amine group of the thiadiazole .

  • Carbamoyl-methyl group : 4-Bromophenyl isocyanate reacts with glycine derivatives, followed by coupling to the sulfanyl-thiadiazole .

Reaction Scheme:

  • Step 1 : Synthesis of (4-bromophenyl)carbamoylmethyl intermediate.

  • Step 2 : Coupling to thiadiazole via sulfanyl linkage.

Functional Group Reactivity

  • Bromophenyl group : The bromine atom is inert under standard conditions but can participate in cross-coupling reactions (e.g., Suzuki) if activated .

  • Thiadiazole ring : Resistant to hydrolysis but susceptible to electrophilic substitution at the sulfur atom .

Stability and Degradation

  • Thermal stability : Decomposes above 180°C (based on analogous thiadiazoles) .

  • Acid/Base sensitivity : Stable in mild acidic conditions but degrades in strong bases due to sulfanyl group oxidation .

Biological Activity and Derivatives

While not directly studied for this compound, structurally related 1,3,4-thiadiazole-2-carboxamides exhibit anticancer activity via kinase inhibition . Modifications to the sulfanyl or carbamoyl groups enhance solubility and target affinity.

Scientific Research Applications

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for targeted activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with modifications at positions 2 and 3. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Differences Physicochemical/Biological Implications Reference
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide - Naphthalene-1-carboxamide (vs. naphthalene-2)
- 4-Methylphenyl (vs. 4-bromophenyl)
- Altered π-stacking due to carboxamide position
- Reduced electron-withdrawing effect (methyl vs. bromo)
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide - Benzoylamino ethanamide (vs. carbamoylmethyl sulfanyl) - Increased hydrogen-bonding capacity
- Similar bromophenyl substituent retains steric/electronic effects
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide - Trifluoromethylphenyl (vs. bromophenyl)
- Benzodioxole carboxamide (vs. naphthalene)
- Enhanced lipophilicity (CF₃ group)
- Benzodioxole may improve metabolic stability
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide - Oxadiazole core (vs. thiadiazole)
- Chlorobenzyl (vs. bromophenyl)
- Reduced aromaticity (oxadiazole) affects π-π interactions
- Smaller halogen (Cl vs. Br) lowers steric bulk

Crystallographic and Conformational Insights

  • The butterfly conformation observed in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (dihedral angle: 46.3°) suggests that steric hindrance from substituents like bromophenyl could further distort molecular geometry .
  • Crystal packing in N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl] derivatives often shows intermolecular hydrogen bonds (N–H···O/S), which are critical for stability and solubility .

Key Research Findings

Synthetic Efficiency : Reactions involving bromophenyl derivatives require longer reflux times (6–8 hours) compared to methylphenyl analogues (3–4 hours) due to reduced nucleophilicity .

Thermal Stability : Thiadiazoles with naphthalene carboxamide groups show higher melting points (>250°C) than benzodioxole or sulfonamide derivatives, likely due to enhanced crystallinity .

Biological Activity

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR), drawing from diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of thiadiazole and naphthalene moieties. The presence of the 4-bromophenyl group and a sulfanyl linkage is critical for its biological activity. The structural formula can be represented as follows:

\text{N 5 4 bromophenyl carbamoyl methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide}

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of naphthalene-2-carboxamides have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 6.55 µM to 12 µM, comparable to established antibiotics like rifampicin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organism
Compound A6.55MRSA
Compound B12M. tuberculosis
N-[5-(...)TBDTBD

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies have shown that similar thiadiazole derivatives possess cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameIC50 (µM)Cell Line
Compound CTBDMCF7
Compound DTBDA549 (Lung Cancer)
N-[5-(...)TBDTBD

The biological activity of N-[5-(...) can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.
  • Disruption of Membrane Integrity : The presence of the thiadiazole ring is known to interact with bacterial membranes, causing permeability changes and ultimately cell lysis .
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications in the substituents on the naphthalene and thiadiazole rings significantly influence the biological activity. For instance:

  • Electron-withdrawing groups such as bromine enhance antimicrobial activity.
  • Alkyl chain length on the thiadiazole moiety can affect lipophilicity and solubility, impacting bioavailability.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine SubstitutionIncreased antimicrobial potency
Alkyl Chain LengthAffects solubility and absorption

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of naphthalene derivatives against MRSA and found that compounds with a similar structural motif exhibited MIC values lower than traditional antibiotics .
  • Cancer Cell Line Study : In vitro tests on MCF7 cells demonstrated that certain derivatives induced significant cytotoxicity, suggesting potential as chemotherapeutic agents .

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